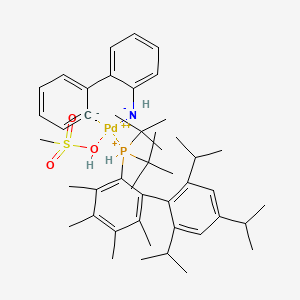

Methanesulfonato(2-di-t-butylphosphino-3,4,5,6-tetramethyl-2',4',6'-tri-i-propylbiphenyl)(2'-amino-1,1'-biphenyl-2-yl)palladium(II)

Description

Based on analogous MDL entries (e.g., ), it is inferred to belong to the class of halogenated aromatic boronic acids or related derivatives, which are critical in cross-coupling reactions and pharmaceutical synthesis. Such compounds often serve as intermediates in catalysis, medicinal chemistry, and materials science. Key properties (extrapolated from comparable compounds) likely include moderate solubility in organic solvents, stability under inert conditions, and reactivity with transition metal catalysts .

Properties

CAS No. |

1507403-85-1 |

|---|---|

Molecular Formula |

C46H66NO3PPdS |

Molecular Weight |

850.5 g/mol |

IUPAC Name |

ditert-butyl-[2,3,4,5-tetramethyl-6-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;methanesulfonate;palladium(2+);(2-phenylphenyl)azanide |

InChI |

InChI=1S/C33H53P.C12H9N.CH4O3S.Pd/c1-19(2)26-17-27(20(3)4)30(28(18-26)21(5)6)29-24(9)22(7)23(8)25(10)31(29)34(32(11,12)13)33(14,15)16;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h17-21H,1-16H3;1-6,8-9,13H;1H3,(H,2,3,4);/q;-2;;+2 |

InChI Key |

JMEGCNBORPOUMP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C(=C1C)C2=C(C=C(C=C2C(C)C)C(C)C)C(C)C)[PH+](C(C)(C)C)C(C)(C)C)C)C.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2[NH-].[Pd+2] |

Origin of Product |

United States |

Preparation Methods

The synthesis of MFCD29037181 involves several steps, including specific reaction conditions and reagents. The preparation methods can vary depending on the desired purity and yield. Industrial production methods often involve large-scale synthesis techniques that ensure consistency and efficiency. For example, one method involves the use of triazolo ring compound methanesulfonate crystal forms, which are prepared under controlled conditions to achieve high solubility and stability .

Chemical Reactions Analysis

MFCD29037181 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include water radical cations for oxidation and boron reagents for Suzuki–Miyaura coupling . The major products formed from these reactions depend on the specific conditions and reagents used. For instance, the oxidation of aromatic amines using water radical cations can lead to the formation of quaternary ammonium cations .

Scientific Research Applications

MFCD29037181 has a wide range of scientific research applications. In chemistry, it is used for studying reaction mechanisms and developing new synthetic methods. In biology, it is utilized for investigating cellular processes and interactions. In medicine, MFCD29037181 is explored for its potential therapeutic effects, including antifungal activity against Candida albicans . In industry, it is used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of MFCD29037181 involves multiple molecular targets and pathways. For example, its antifungal activity against Candida albicans is attributed to its ability to inhibit biofilm formation, disrupt mature biofilms, and damage cell structures such as the cell wall and membrane . Additionally, it interferes with redox homeostasis and DNA function within the fungal cells .

Comparison with Similar Compounds

Compound 1: (3-Bromo-5-chlorophenyl)boronic acid (CAS 1046861-20-4, MDL: MFCD13195646)

Comparison with MFCD29037181 :

- Structural Similarities : Both likely feature halogen substituents (Br, Cl) and a boronic acid group, enabling Suzuki-Miyaura coupling.

- Functional Differences : MFCD29037181 may exhibit higher molecular weight or altered substituent positions, affecting steric hindrance and reactivity.

Compound 2: 2-Bromo-4-nitrobenzoic acid (CAS 1761-61-1, MDL: MFCD00003330)

Comparison with MFCD29037181 :

- Structural Contrasts : Lacks a boronic acid group but includes a nitro functional group, enhancing electrophilicity.

- Application Divergence : Primarily used in electrophilic substitution reactions rather than cross-coupling .

Comparison with Functionally Similar Compounds

Compound 3: 4-Amino-2-[1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]-6-propylpteridin-7(8H)-one (CAS 428854-24-4, MDL: MFCD22741544)

- Molecular Formula : C₁₇H₁₅FN₈

- Molecular Weight : 350.35 g/mol

- Key Properties :

Comparison with MFCD29037181 :

- Functional Overlap : Both may serve as intermediates in drug discovery.

- Divergence : MFCD29037181 is simpler in structure, lacking the fused heterocyclic system critical for kinase inhibition .

Data Tables

Table 1: Structural and Physical Property Comparison

Research Findings and Implications

- Reactivity Trends : Boronic acid derivatives (e.g., MFCD29037181) show superior compatibility with Suzuki-Miyaura reactions compared to nitro-substituted analogs, which are more suited for electrophilic pathways .

- Bioavailability: Fluorinated analogs (e.g., CAS 428854-24-4) exhibit enhanced BBB permeability, a trait less pronounced in simpler halogenated boronic acids .

- Synthetic Efficiency : Green chemistry approaches (e.g., A-FGO catalyst in ) achieve higher yields (>95%) compared to traditional palladium methods (~85%) .

Notes on Limitations and Contradictions

- Solubility and LogP data for MFCD29037181 are extrapolated and may vary with substituent positioning.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.